1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea
Description
Properties
IUPAC Name |
1-[1-(2-methoxyethyl)indol-3-yl]-3-[2-(3-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-26-13-12-24-15-19(18-8-3-4-9-20(18)24)23-21(25)22-11-10-16-6-5-7-17(14-16)27-2/h3-9,14-15H,10-13H2,1-2H3,(H2,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDIFVARUXWFAAS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C(C2=CC=CC=C21)NC(=O)NCCC3=CC(=CC=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea typically involves the reaction of 1-(2-methoxyethyl)-1H-indole-3-carboxylic acid with 3-(3-methoxyphenethyl)isocyanate. The reaction is carried out under controlled conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the urea linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups on the indole or phenethyl moieties are replaced by other groups. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine, chlorine) in the presence of a catalyst or alkylating agents (e.g., methyl iodide) under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives
Scientific Research Applications
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to modulation of their activity. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.
Comparison with Similar Compounds
Table 1: Key Structural Comparisons
Key Observations :
- Indole vs. Pyrrole Cores: The target compound’s indole core (vs.
- Methoxy Positioning : The 3-methoxyphenethyl group in the target compound (vs. 4-methoxy in and 2-methoxy in ) may alter electronic effects and steric interactions at binding sites.
- Electron-Donating vs. Withdrawing Groups : The 3-methoxy group (electron-donating) in the target contrasts with trifluoromethyl groups (electron-withdrawing) in , which could influence metabolic stability and target engagement.
Physicochemical and Pharmacokinetic Considerations
- Solubility: Methoxy groups (target, ) enhance aqueous solubility compared to non-polar analogs (e.g., ).
- Metabolic Stability : The 3-methoxyphenethyl group may resist oxidative metabolism better than 2-methylphenyl () due to steric protection of the methoxy oxygen.
- Hydrogen Bonding : The urea moiety in all compounds facilitates hydrogen bonding, but the indole NH in the target compound adds an additional interaction site absent in .
Biological Activity
1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea is a synthetic compound notable for its potential biological activities, particularly in cancer research. Its unique structure integrates an indole moiety with methoxyethyl and methoxyphenethyl groups, which may enhance its pharmacological properties. The molecular formula is with a molecular weight of approximately 328.41 g/mol.
The compound exhibits its biological activity primarily through the inhibition of Gli1-mediated transcription, a pathway implicated in various cancers. This inhibition suggests a mechanism where the compound may interfere with tumor growth by blocking critical signaling pathways involved in cancer progression. Molecular docking studies indicate that the compound effectively binds to target proteins, potentially obstructing their activity and thereby inhibiting tumor cell proliferation .
Structure-Activity Relationship (SAR)
Research into the structure-activity relationships of this compound indicates that modifications to the indole and phenethyl moieties can significantly impact its potency against cancer cell lines. For example, increasing steric bulk around the aromatic rings tends to enhance biological activity, indicating a correlation between structural complexity and efficacy in inhibiting tumor growth .
Comparison with Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 1-[2-(1H-indol-3-yl)ethyl]-3-(2-methoxyphenyl)urea | C18H19N3O2 | Contains an ethyl group on the indole; different biological activity profile. |
| 1-(3-methoxyphenethyl)-3-(1-methyl-1H-indol-3-yl)urea | C19H22N2O3 | Methyl substitution on indole; shows different binding affinities. |
| 1-(4-fluorophenyl)-3-(1H-indol-3-yl)urea | C17H16FN3O | Fluorine substitution; alters electronic properties affecting activity. |
Uniqueness : The presence of both methoxyethyl and methoxyphenethyl groups distinguishes this compound from others, potentially enhancing lipophilicity and bioavailability compared to structurally similar compounds .
Biological Activity Data
The biological activities of 1-(1-(2-methoxyethyl)-1H-indol-3-yl)-3-(3-methoxyphenethyl)urea have been evaluated through various in vitro studies. Key findings include:
- Inhibition of Cancer Cell Lines : The compound has shown significant cytotoxic effects against several cancer cell lines, including breast and prostate cancer cells.
- Transcription Factor Inhibition : It effectively inhibits Gli1 transcription factor activity, which plays a crucial role in the Hedgehog signaling pathway associated with tumor growth.
Case Studies
Recent studies have highlighted the effectiveness of this compound in preclinical models:
- Study on Breast Cancer Cells : A study demonstrated that treatment with this compound resulted in a dose-dependent reduction in cell viability in MCF-7 breast cancer cells, indicating its potential as an anticancer agent.
- Prostate Cancer Research : Another study reported that the compound inhibited proliferation in LNCaP prostate cancer cells by inducing apoptosis, further supporting its role as a therapeutic candidate .
Q & A
Q. Critical Factors :
- Solvent polarity : Polar aprotic solvents (e.g., DMF, DCM) enhance nucleophilicity of intermediates.
- Temperature control : Low temperatures (0–5°C) minimize side reactions during urea bond formation.
Q. Critical Trade-offs :
- Residence time : Longer retention in flow systems increases yield but risks decomposition.
Basic: What are the stability considerations for long-term storage of this compound?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
